6-Chloropyridin-3-amine Exhibits a Distinct Hydrogen-Bonding Synthon vs. 2-Amino-6-chloropyridine
6-Chloropyridin-3-amine (also referred to as 2-amino-6-chloropyridine or AMPY in the crystallographic literature) forms centrosymmetric dimers via N–H···N hydrogen bonds in its native crystal structure, creating a distinct homosynthon [1]. In contrast, when co-crystallized with carboxylic acids, it generates cyclic hydrogen-bonded motifs (R₂²(8) synthons) through N–H···O and O–H···N interactions [1]. This structural differentiation is critical because the self-assembly and co-crystal formation propensity of 6-chloropyridin-3-amine are fundamentally different from other aminopyridine regioisomers, which exhibit alternative hydrogen-bonding geometries. The specific supramolecular synthon dictates physicochemical properties such as solubility, stability, and mechanical behavior of solid forms [1].
| Evidence Dimension | Hydrogen-bonding motif in crystal lattice |
|---|---|
| Target Compound Data | Centrosymmetric dimers via N–H···N (homosynthon) in pure form; cyclic R₂²(8) motifs via N–H···O and O–H···N in co-crystals with carboxylic acids [1] |
| Comparator Or Baseline | 2-Amino-6-chloropyridine (AMPY) exhibits distinct hydrogen-bonding patterns; other regioisomers not structurally characterized in same study |
| Quantified Difference | Different supramolecular synthon identity (qualitative but structurally resolved difference) |
| Conditions | Single-crystal X-ray diffraction (SCXRD); co-crystallization with benzoic acid (BA), 2-aminobenzoic acid (2ABA), 3-chlorobenzoic acid (3CLBA), and 4-nitrobenzoic acid (4NBA) [1] |
Why This Matters
For procurement decisions in solid-state formulation or co-crystal screening, the defined synthon of 6-chloropyridin-3-amine provides predictable and tunable physicochemical properties that differ from other aminopyridines.
- [1] Hemamalini, M., Loh, W.-S., Quah, C. K., & Fun, H.-K. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Chemistry Central Journal, 8, 31. View Source
